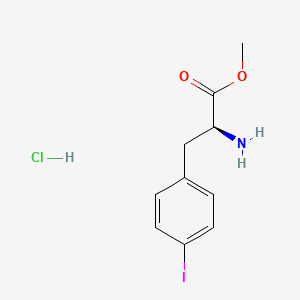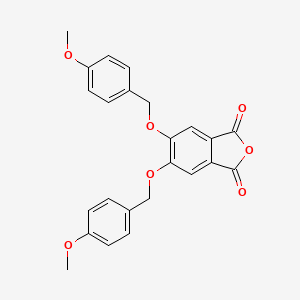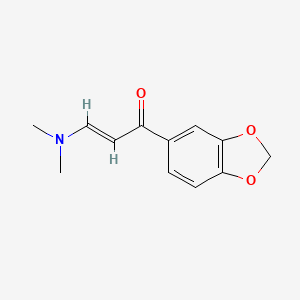
(2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one is a chemical compound commonly known as MDBP. It is a synthetic substance that belongs to the family of cathinones. Cathinones are a class of drugs that have a similar structure to amphetamines and are known to have stimulant effects on the central nervous system. MDBP is a relatively new compound, and its synthesis and properties have been a subject of interest for researchers in recent years.
Applications De Recherche Scientifique
Chemical and Biological Properties
(2E)-1-(1,3-Benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one is a compound that has gained attention in various research contexts due to its unique chemical structure and potential biological activities. While there are limited studies directly focusing on this exact compound, research on structurally related compounds provides insights into potential applications and mechanisms of action.
Antiviral and Antitumor Activities : Compounds with structural similarities to this compound have been explored for their antiviral and antitumor properties. Inosine pranobex, for instance, is a synthetic compound with reported immunomodulating effects that lead to antiviral and antitumor activities in vivo. Its clinical benefits in diseases and infections suggest potential therapeutic applications for structurally related compounds (Campoli-Richards, Sorkin, & Heel, 1986).
Amyloid Imaging in Alzheimer's Disease : Radioligands structurally related to this compound, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, have been studied for their ability to measure amyloid in vivo in the brain of Alzheimer's disease patients. These developments in PET amyloid imaging techniques mark significant progress in early detection and evaluation of therapies for Alzheimer's disease (Nordberg, 2007).
Lignin Acidolysis Mechanism : Research on the acidolysis of lignin model compounds provides insights into the chemical behavior of benzodioxol derivatives under specific conditions, which might inform the development of novel synthesis methods or the degradation of lignin-containing materials. This could have implications for biofuel production and material science (Yokoyama, 2015).
Antimicrobial Agents : The monoterpene p-Cymene, which shares some structural similarities with this compound, exhibits a range of biological activities, including antimicrobial effects. This suggests potential research directions into the antimicrobial properties of structurally related compounds (Marchese et al., 2017).
Propriétés
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13(2)6-5-10(14)9-3-4-11-12(7-9)16-8-15-11/h3-7H,8H2,1-2H3/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXBTVFTJSCGEJ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluoro-phenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6591687.png)

![4,8-Bis(5-(2-ethylhexyl)thieno[3,2-b]thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B6591699.png)
![Dimethyl 4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B6591700.png)
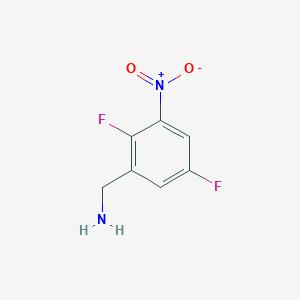

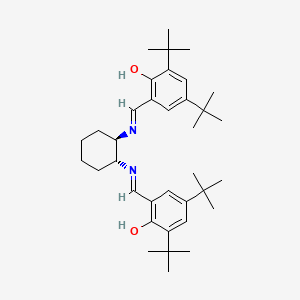

![Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B6591741.png)


![10-Oxa-4-azatricyclo[5.2.1.0^{2,6}]decane](/img/structure/B6591774.png)
